molecular formula C11H14FNO B13145185 1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone

1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone

Cat. No.: B13145185
M. Wt: 195.23 g/mol
InChI Key: DWJGFYISUOTNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone is an organic compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-fluoroacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, affecting pathways such as signal transduction and enzyme activity .

Comparison with Similar Compounds

1-(4-((Dimethylamino)methyl)-3-fluorophenyl)ethanone can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-[4-[(dimethylamino)methyl]-3-fluorophenyl]ethanone

InChI

InChI=1S/C11H14FNO/c1-8(14)9-4-5-10(7-13(2)3)11(12)6-9/h4-6H,7H2,1-3H3

InChI Key

DWJGFYISUOTNGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CN(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.